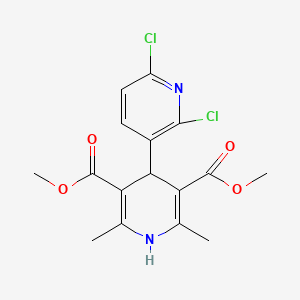

Dimethyl 4-(2,6-dichloropyridin-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Beschreibung

Dimethyl 4-(2,6-dichloropyridin-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound that belongs to the class of dihydropyridines. These compounds are known for their diverse pharmacological activities, particularly as calcium channel blockers. This specific compound features a dichloropyridinyl group, which can influence its chemical reactivity and biological activity.

Eigenschaften

Molekularformel |

C16H16Cl2N2O4 |

|---|---|

Molekulargewicht |

371.2 g/mol |

IUPAC-Name |

dimethyl 4-(2,6-dichloropyridin-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C16H16Cl2N2O4/c1-7-11(15(21)23-3)13(9-5-6-10(17)20-14(9)18)12(8(2)19-7)16(22)24-4/h5-6,13,19H,1-4H3 |

InChI-Schlüssel |

ZCZCFAVACKEOPD-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=C(N=C(C=C2)Cl)Cl)C(=O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Synthese von Dimethyl-4-(2,6-Dichlorpyridin-3-yl)-2,6-dimethyl-1,4-dihydropyridin-3,5-dicarboxylat beinhaltet typischerweise mehrstufige organische Reaktionen. Eine gängige Methode ist die Hantzsch-Dihydropyridinsynthese, die die Kondensation eines Aldehyds, eines β-Ketoesters und Ammoniaks oder eines Amins beinhaltet. Die Reaktionsbedingungen umfassen oft das Rückflusskochen in Ethanol oder einem anderen geeigneten Lösungsmittel. Industrielle Produktionsmethoden können die Optimierung dieser Bedingungen beinhalten, um die Ausbeute und Reinheit zu erhöhen.

Analyse Chemischer Reaktionen

Dimethyl-4-(2,6-Dichlorpyridin-3-yl)-2,6-dimethyl-1,4-dihydropyridin-3,5-dicarboxylat kann verschiedene chemische Reaktionen eingehen:

Oxidation: Diese Verbindung kann oxidiert werden, um das entsprechende Pyridinderivat zu bilden.

Reduktion: Reduktionsreaktionen können den Dihydropyridinring in einen Tetrahydropyridin- oder einen vollständig gesättigten Piperidinring umwandeln.

Substitution: Die Dichlorpyridinylgruppe kann nucleophile Substitutionsreaktionen eingehen, bei denen die Chloratome durch andere Nucleophile ersetzt werden. Gängige Reagenzien für diese Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile wie Amine oder Thiole. Die wichtigsten Produkte, die gebildet werden, hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Dimethyl-4-(2,6-Dichlorpyridin-3-yl)-2,6-dimethyl-1,4-dihydropyridin-3,5-dicarboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.

Biologie: Seine Rolle als Kalziumkanalblocker macht es nützlich bei der Untersuchung von Zellprozessen, die die Kalziumsignalisierung beinhalten.

Medizin: Es hat potentielle therapeutische Anwendungen bei der Behandlung von Herzkreislauferkrankungen aufgrund seiner Kalziumkanalblockaktivität.

Industrie: Es kann bei der Entwicklung neuer Materialien mit spezifischen chemischen Eigenschaften verwendet werden.

5. Wirkmechanismus

Der Wirkmechanismus von Dimethyl-4-(2,6-Dichlorpyridin-3-yl)-2,6-dimethyl-1,4-dihydropyridin-3,5-dicarboxylat beinhaltet seine Wechselwirkung mit Kalziumkanälen. Durch die Bindung an diese Kanäle hemmt es den Einstrom von Kalziumionen in die Zellen, was zu Vasodilatation und einem niedrigeren Blutdruck führen kann. Dieser Mechanismus ähnelt anderen Dihydropyridin-Kalziumkanalblockern, die üblicherweise zur Behandlung von Bluthochdruck und Angina pectoris eingesetzt werden.

Wirkmechanismus

The mechanism of action of Dimethyl 4-(2,6-dichloropyridin-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. By binding to these channels, it inhibits the influx of calcium ions into cells, which can lead to vasodilation and reduced blood pressure. This mechanism is similar to other dihydropyridine calcium channel blockers, which are commonly used in the treatment of hypertension and angina.

Vergleich Mit ähnlichen Verbindungen

Zu den ähnlichen Verbindungen von Dimethyl-4-(2,6-Dichlorpyridin-3-yl)-2,6-dimethyl-1,4-dihydropyridin-3,5-dicarboxylat gehören andere Dihydropyridinderivate wie Nifedipin, Amlodipin und Felodipin. Diese Verbindungen wirken ebenfalls als Kalziumkanalblocker, können sich jedoch in ihren pharmakokinetischen Eigenschaften, ihrer Potenz und ihren Nebenwirkungsprofilen unterscheiden. Das Vorhandensein der Dichlorpyridinylgruppe in Dimethyl-4-(2,6-Dichlorpyridin-3-yl)-2,6-dimethyl-1,4-dihydropyridin-3,5-dicarboxylat kann im Vergleich zu seinen Analoga eine einzigartige chemische Reaktivität und biologische Aktivität verleihen.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.